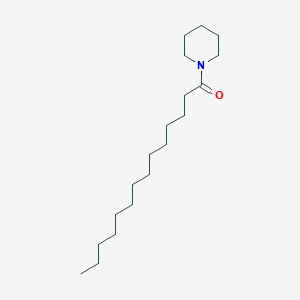
1-(Piperidin-1-yl)tetradecan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Piperidin-1-yl)tetradecan-1-one is an organic compound with the molecular formula C19H37NO. It features a piperidine ring attached to a tetradecanone chain. Piperidine derivatives are known for their wide range of biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Piperidin-1-yl)tetradecan-1-one typically involves the reaction of piperidine with tetradecanone under specific conditions. One common method is the nucleophilic substitution reaction where piperidine acts as a nucleophile, attacking the carbonyl carbon of tetradecanone .
Industrial Production Methods
Industrial production of piperidine derivatives often involves multi-step processes that include hydrogenation, cyclization, and amination reactions. These processes are designed to be cost-effective and scalable, ensuring high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
1-(Piperidin-1-yl)tetradecan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the piperidine ring with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(Piperidin-1-yl)tetradecan-1-one has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals
Mechanism of Action
The mechanism of action of 1-(Piperidin-1-yl)tetradecan-1-one involves its interaction with specific molecular targets. The piperidine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-(Piperidin-1-yl)hexadecan-1-one: Similar structure with a longer alkyl chain.
1-(Piperidin-1-yl)octadecan-1-one: Another similar compound with an even longer alkyl chain
Uniqueness
1-(Piperidin-1-yl)tetradecan-1-one is unique due to its specific chain length and the presence of the piperidine ring, which imparts distinct chemical and biological properties. Its specific structure allows for unique interactions with molecular targets, differentiating it from other piperidine derivatives .
Properties
CAS No. |
51799-70-3 |
|---|---|
Molecular Formula |
C19H37NO |
Molecular Weight |
295.5 g/mol |
IUPAC Name |
1-piperidin-1-yltetradecan-1-one |
InChI |
InChI=1S/C19H37NO/c1-2-3-4-5-6-7-8-9-10-11-13-16-19(21)20-17-14-12-15-18-20/h2-18H2,1H3 |
InChI Key |
RYVMIZOFKFLFHW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCC(=O)N1CCCCC1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



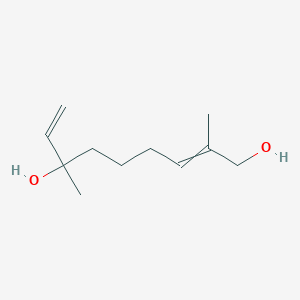
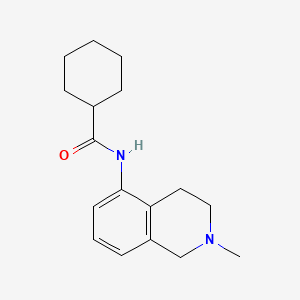



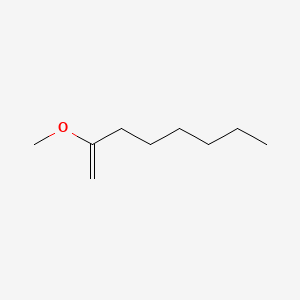
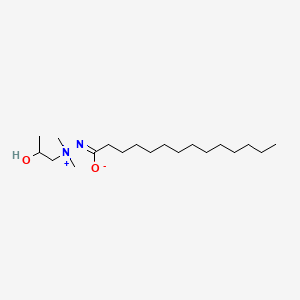

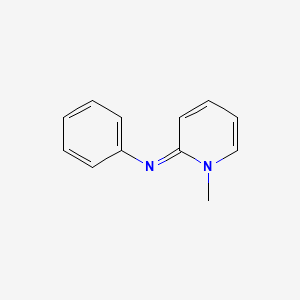
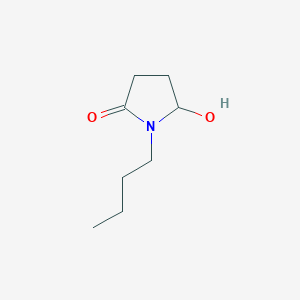
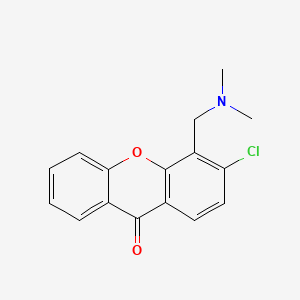
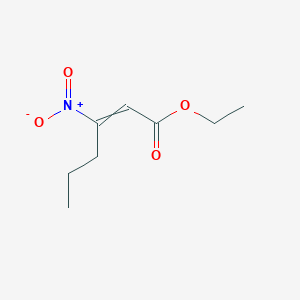
![1-Methylidenedispiro[2.0.2~4~.1~3~]heptane](/img/structure/B14663750.png)
